

# (2-Methylpyridin-3-yl)boronic acid hydrochloride literature review

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (2-Methylpyridin-3-yl)boronic acid hydrochloride

**Cat. No.:** B1387070

[Get Quote](#)

An In-Depth Technical Guide to **(2-Methylpyridin-3-yl)boronic acid hydrochloride** for Researchers and Drug Development Professionals

## Introduction: A Versatile Building Block for Modern Synthesis

**(2-Methylpyridin-3-yl)boronic acid hydrochloride** is a heterocyclic organoboron compound that has emerged as a crucial building block in contemporary organic synthesis. Its structure, which combines a pyridine ring with a boronic acid moiety, makes it an invaluable reagent for introducing the 2-methylpyridine scaffold into more complex molecules. This is particularly significant in the fields of medicinal chemistry and materials science, where pyridine derivatives are ubiquitous due to their unique chemical properties and biological activities.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[\[1\]](#)[\[5\]](#)[\[6\]](#) This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[\[2\]](#)[\[6\]](#) The hydrochloride salt form of the boronic acid often enhances its stability and handling characteristics compared to the free base, which can be prone to degradation.[\[5\]](#) This guide provides a senior application scientist's perspective on the properties, synthesis, and application of this important synthetic intermediate.

# PART 1: Physicochemical Properties, Handling, and Storage

Understanding the fundamental properties of a reagent is critical for its successful application and for ensuring laboratory safety. **(2-Methylpyridin-3-yl)boronic acid hydrochloride** is typically an off-white to white crystalline solid.[7]

## Data Summary: Key Properties

| Property          | Value                                            | Source(s) |
|-------------------|--------------------------------------------------|-----------|
| CAS Number        | 1072952-34-1                                     | [7][8]    |
| Alternate CAS     | 899436-71-6                                      | [9][10]   |
| Molecular Formula | C <sub>6</sub> H <sub>9</sub> BCINO <sub>2</sub> | [7]       |
| Molecular Weight  | 173.41 g/mol                                     |           |
| Appearance        | Off-white crystalline solid                      | [7]       |
| Purity            | Typically ≥96-97% (HPLC)                         | [7]       |
| InChI Key         | OAMCCRLFDPJOPN-UHFFFAOYSA-N                      | [7]       |
| SMILES            | Cl.CC1=C(C=CC=N1)B(O)O                           | [7]       |

## Expert Insights on Stability and Handling

Boronic acids, particularly heteroaromatic ones, can be susceptible to degradation pathways such as protodeboronation (loss of the boronic acid group) and trimerization to form boroxines.[5][11] The hydrochloride salt helps to stabilize the compound by protonating the pyridine nitrogen, which reduces the electron density of the ring and can mitigate some degradation pathways.

**Storage:** For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.[12][13][14] Storage at -20°C is recommended for optimal shelf life.[13]

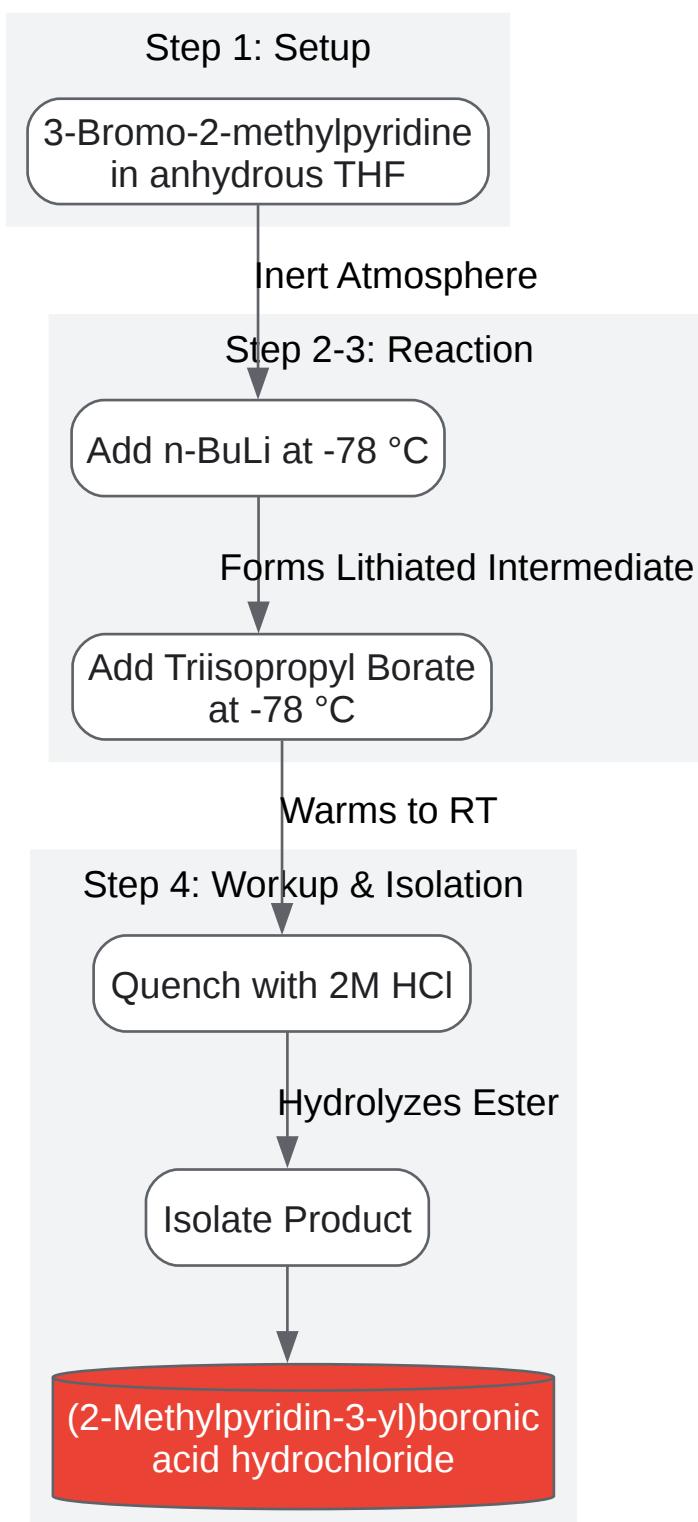
**Safe Handling and Personal Protective Equipment (PPE):** As a standard laboratory chemical, appropriate safety precautions must be observed.

- **Engineering Controls:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][14]
- **Personal Protective Equipment:** Wear standard PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[9][12][15]
- **Accidental Release:** In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, closed container for disposal.[14][16]
- **Disposal:** Dispose of contents and container in accordance with local, regional, and national regulations.[9]

## PART 2: Synthesis of (2-Methylpyridin-3-yl)boronic acid hydrochloride

The most common and effective method for synthesizing pyridinylboronic acids is through a halogen-metal exchange of a corresponding halopyridine, followed by quenching with a borate ester.[1][17] The choice of starting material, organometallic reagent, and reaction conditions is critical for achieving a high yield and purity.

### Causality Behind the Synthetic Strategy


The synthesis begins with 3-bromo-2-methylpyridine. The bromine atom at the 3-position is targeted for a lithium-halogen exchange. This reaction must be conducted at very low temperatures (typically -78 °C) to prevent the highly reactive aryllithium intermediate from reacting with other electrophilic sites on the molecule or the solvent.[18] Following the formation of the lithiated pyridine, an electrophilic boron source, such as triisopropyl borate, is added. The steric bulk of the isopropoxy groups helps to prevent over-addition of the aryllithium reagent, which would lead to the formation of undesired borinic acid byproducts.[19] The final step is a careful acidic workup, which hydrolyzes the boronate ester to the desired boronic acid and simultaneously forms the hydrochloride salt, aiding in its isolation and stability.[17]

### Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis.

- Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add 3-bromo-2-methylpyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF).
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 equiv) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for an additional 1 hour.
- Borylation: Add triisopropyl borate (1.2 equiv) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
- Workup and Isolation: Cool the mixture to 0 °C and quench the reaction by the slow addition of 2 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours. Transfer the mixture to a separatory funnel. The product may precipitate or remain in the aqueous layer. Wash the mixture with an organic solvent like ethyl acetate or diethyl ether to remove non-polar impurities. If the product has precipitated, it can be isolated by filtration, washed with a small amount of cold water and ether, and dried under vacuum. If it remains in the aqueous phase, the aqueous layer can be concentrated under reduced pressure to yield the crude product, which can then be purified by recrystallization.

## Visualization: Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **(2-Methylpyridin-3-yl)boronic acid hydrochloride**.

## PART 3: Application in Suzuki-Miyaura Cross-Coupling

The paramount application of **(2-Methylpyridin-3-yl)boronic acid hydrochloride** is in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[\[20\]](#) This reaction enables the coupling of the 2-methylpyridin-3-yl group with various aryl or heteroaryl halides and triflates.

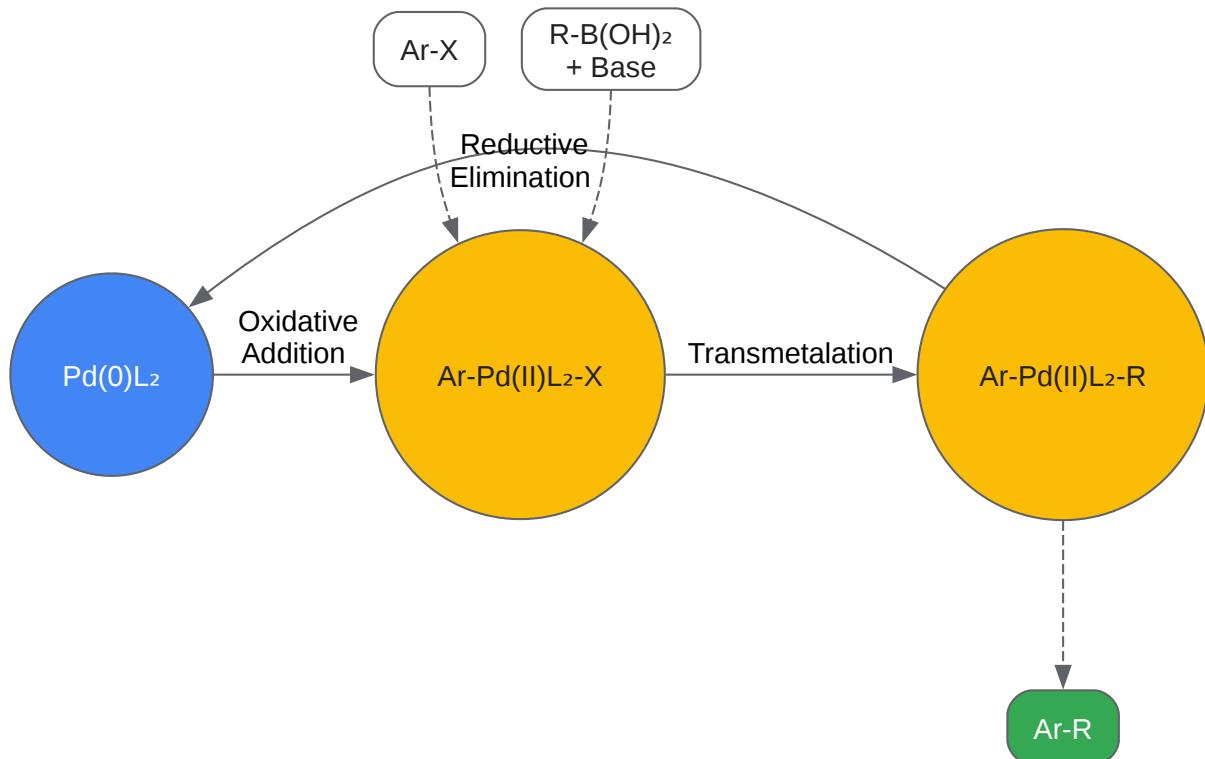
## Mechanistic Rationale and Optimization

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.[\[20\]](#) [\[21\]](#) The key steps are:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide).
- Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is often rate-limiting and requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[\[1\]](#)[\[21\]](#)
- Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

**Challenges with 2-Pyridylboronic Acids:** The coupling of 2-pyridylboronic acids can be challenging due to the coordinating ability of the pyridine nitrogen, which can interfere with the catalyst, and the compound's susceptibility to protodeboronation.[\[5\]](#)[\[22\]](#) The choice of ligand, base, and solvent is therefore critical to achieving high yields. Phosphine ligands like SPhos, XPhos, or RuPhos are often effective, and inorganic bases such as  $K_2CO_3$ ,  $K_3PO_4$ , or  $Cs_2CO_3$  are commonly used.[\[5\]](#)[\[20\]](#)

## Experimental Protocol: Suzuki-Miyaura Coupling


This protocol provides a general procedure for coupling with an aryl bromide. Conditions should be optimized for specific substrates.

- **Reaction Setup:** In a reaction vial, combine the aryl bromide (1.0 equiv), **(2-Methylpyridin-3-yl)boronic acid hydrochloride** (1.5 equiv), and a base such as potassium carbonate

( $K_2CO_3$ , 3.0 equiv).

- Catalyst Addition: To this mixture, add the palladium catalyst (e.g.,  $Pd(dppf)Cl_2$ , 2-5 mol%) and the ligand, if required.
- Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
- Reaction: Seal the vial and heat the mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.
- Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

## Visualization: Suzuki-Miyaura Catalytic Cycle



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 430390010 [thermofisher.com]
- 8. danabiosci.com [danabiosci.com]
- 9. 2-METHYLPYRIDINE-3-BORONIC ACID - Safety Data Sheet [chemicalbook.com]
- 10. 899436-71-6|(2-Methylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. ruixibiotech.com [ruixibiotech.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. Pyridine-4-boronic acid - Safety Data Sheet [chemicalbook.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. benchchem.com [benchchem.com]
- 19. Recent Advances in the Synthesis of Borinic Acid Derivatives | MDPI [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(2-Methylpyridin-3-yl)boronic acid hydrochloride literature review]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1387070#2-methylpyridin-3-yl-boronic-acid-hydrochloride-literature-review>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)